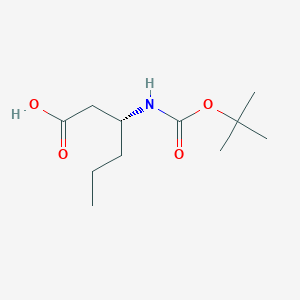

(R)-3-tert-Butoxycarbonylaminohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-3-tert-Butoxycarbonylaminohexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the hexanoic acid chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-tert-Butoxycarbonylaminohexanoic acid typically involves the protection of the amino group of hexanoic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of hexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of ®-3-tert-Butoxycarbonylaminohexanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

®-3-tert-Butoxycarbonylaminohexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of the free amino acid.

Aplicaciones Científicas De Investigación

®-3-tert-Butoxycarbonylaminohexanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.

Biology: Employed in the study of protein structure and function.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ®-3-tert-Butoxycarbonylaminohexanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino acid can participate in further reactions, such as peptide bond formation.

Comparación Con Compuestos Similares

Similar Compounds

®-3-Aminohexanoic acid: Lacks the Boc protecting group, making it more reactive.

®-3-tert-Butoxycarbonylaminopentanoic acid: Similar structure but with a shorter carbon chain.

®-3-tert-Butoxycarbonylaminoheptanoic acid: Similar structure but with a longer carbon chain.

Uniqueness

®-3-tert-Butoxycarbonylaminohexanoic acid is unique due to its specific chain length and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in peptide synthesis and other applications where controlled reactivity is essential.

Actividad Biológica

(R)-3-tert-Butoxycarbonylaminohexanoic acid, often referred to as Boc-aminohexanoic acid, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of amino acids, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This modification enhances its stability and solubility in biological systems, making it a useful precursor in peptide synthesis.

Autophagy Induction

Recent studies have demonstrated that compounds similar to this compound can induce autophagy in cancer cells. For instance, a study indicated that a related compound significantly upregulated the expression of autophagy markers such as LC3-II and p62 in HCT116 cells. The induction of autophagy was confirmed through Western blotting and transmission electron microscopy, showing an increase in autophagosomes and autolysosomes after treatment .

Table 1: Autophagy Markers Induced by Related Compounds

| Compound | LC3-II Expression | p62 Expression | Autophagosomes Count |

|---|---|---|---|

| Compound 1 | Increased | Upregulated | Increased |

| Compound 2 | Increased | Upregulated | Increased |

This suggests that this compound may similarly activate autophagic pathways, contributing to its potential therapeutic effects.

Apoptosis Induction

In addition to autophagy, this compound may influence apoptosis pathways. Research indicates that related compounds can modulate the expression of BCL-2 family proteins, which are crucial in regulating apoptosis. Specifically, an increase in BAX expression and a decrease in BCL-2 were observed, leading to enhanced mitochondrial permeability and subsequent release of cytochrome c—an essential step in caspase activation during apoptosis .

Figure 1: Proposed Mitochondrial Pathway for Apoptosis Induction

The proposed pathway involves:

- Upregulation of P53.

- Downregulation of BCL-2.

- Translocation of BAX to mitochondrial membranes.

- Release of cytochrome c and activation of caspases.

Example Case Study: Peptide Synthesis for Cancer Therapy

A study synthesized peptides incorporating this compound to evaluate their anticancer properties. The synthesized peptides were tested on various cancer cell lines, revealing significant cytotoxic effects correlated with increased autophagy and apoptosis markers.

Table 2: Cytotoxic Effects of Synthesized Peptides

| Peptide ID | Cell Line | IC50 (µM) | Autophagy Induction | Apoptosis Induction |

|---|---|---|---|---|

| Peptide A | HCT116 | 15 | Yes | Yes |

| Peptide B | MCF7 | 20 | Yes | Yes |

Propiedades

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYLEXCGLNFFIN-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.